Kakuol

Descripción general

Descripción

Kakuol, also known as 2-chloro-2-methylpropanol or tert-butyl alcohol chloride, is an organic compound . It is derived from Asarum and is often used as an important solvent for organic synthesis, for the synthesis of alcohols, aldehydes, ketones, and other organic compounds .

Synthesis Analysis

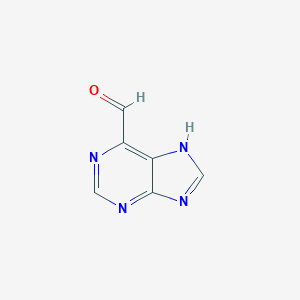

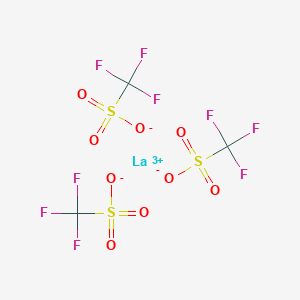

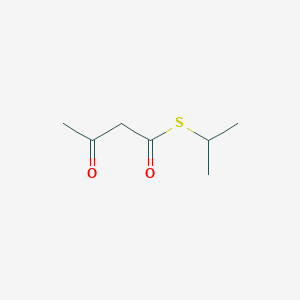

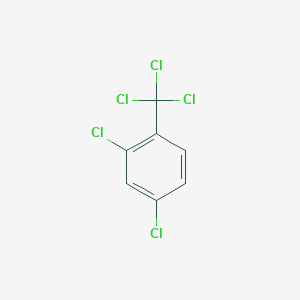

Kakuol can be prepared by the reaction of hydrogen chloride and tert-butyl alcohol, and the reaction needs to be carried out in the presence of an acid catalyst . In a study, eighteen sulfonate derivatives containing a kakuol moiety were designed and synthesized .Molecular Structure Analysis

The molecular formula of Kakuol is C10H10O4 . It has a molar mass of 194.18 .Chemical Reactions Analysis

Kakuol is often used as an important solvent for organic synthesis, for the synthesis of alcohols, aldehydes, ketones, and other organic compounds . It can also be used as a surfactant, antifreeze, and dye intermediates .Physical And Chemical Properties Analysis

Kakuol has a density of 1.320, a melting point of 110°C, and a boiling point of 352.3°C at 760mmHg . It is soluble in methanol, ethanol, DMSO, and other organic solvents .Aplicaciones Científicas De Investigación

Antifungal Applications

Kakuol has been found to have significant antifungal properties. It has been used in the development of potential fungicidal candidates . For example, sulfonate derivatives containing a Kakuol moiety were designed and synthesized as part of an exploration to discover new promising fungicide candidates . These derivatives exhibited remarkable activity against various plant pathogenic fungi .

Synthesis of Agrochemicals

Kakuol and its derivatives can be seen as important intermediates for the synthesis of some agrochemicals . This makes Kakuol a valuable compound in the field of agricultural chemistry .

Synthesis of Pharmaceuticals

In addition to agrochemicals, Kakuol and its derivatives are also important intermediates in the synthesis of various pharmaceuticals . This highlights the importance of Kakuol in medicinal chemistry .

Treatment of Plant Diseases

Kakuol has been found to exhibit protective activity against the development of anthracnose disease on cucumber plants . Although the control efficacy of Kakuol against the anthracnose disease was somewhat less than that of the commercial fungicide chlorothalonil, it still demonstrates the potential of Kakuol in the treatment of plant diseases .

Inhibition of Mycelial Growth

Kakuol has been found to completely inhibit the mycelial growth of Botrytis cinerea Pers ex Fr and Cladosporium cucumerinum Ellis & Arthur at certain concentrations . This suggests that Kakuol could be used in the control of these fungi .

Antimicrobial Activity

Although Kakuol has been found to have significant antifungal activity, it has been found to have no antimicrobial activity against yeast and bacteria even at high concentrations . This suggests that the antimicrobial activity of Kakuol is specific to fungi .

Mecanismo De Acción

Target of Action

Kakuol, a natural compound, primarily targets pathogenic fungi . It has been found to exhibit significant antifungal activity . The specific molecular targets within these fungi are still under investigation.

Mode of Action

It has been suggested that kakuol may inhibit the enzyme human topoisomerase ib . This enzyme is involved in many cellular processes where topological problems occur due to the formation of supercoiled DNA . Kakuol is believed to trap this enzyme on DNA to form a ternary covalent complex .

Biochemical Pathways

The biochemical pathways affected by Kakuol are related to its antifungal activity. It is believed to interfere with the normal functioning of the fungi, thereby inhibiting their growth . The specific biochemical pathways and their downstream effects are still being researched.

Pharmacokinetics

A study has detected methyl kakuol, a derivative of kakuol, in rat plasma following oral administration . This suggests that Kakuol may be absorbed and metabolized in the body to some extent

Result of Action

The primary result of Kakuol’s action is its antifungal effect. It has been shown to inhibit the growth of several types of pathogenic fungi . In addition, Kakuol and its derivatives have shown agonistic activity against transient receptor potential (TRP) channels .

Safety and Hazards

Propiedades

IUPAC Name |

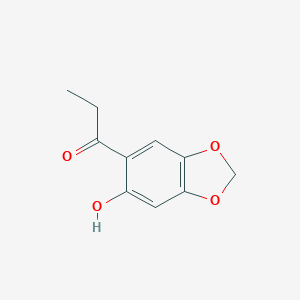

1-(6-hydroxy-1,3-benzodioxol-5-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-2-7(11)6-3-9-10(4-8(6)12)14-5-13-9/h3-4,12H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLLMHZXMVHNZOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC2=C(C=C1O)OCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50171850 | |

| Record name | Kakoul | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50171850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Kakuol | |

CAS RN |

18607-90-4 | |

| Record name | Kakuol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18607-90-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kakoul | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018607904 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Kakoul | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50171850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

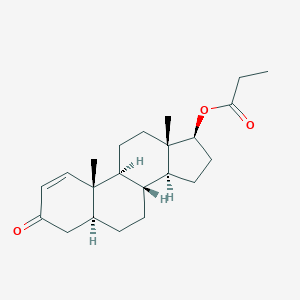

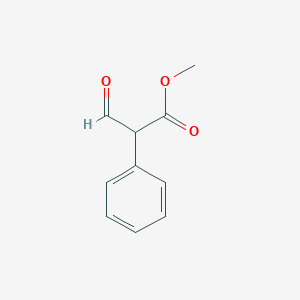

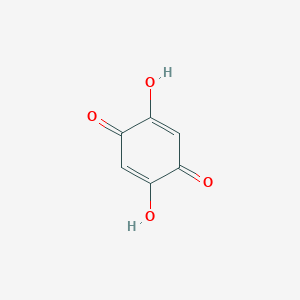

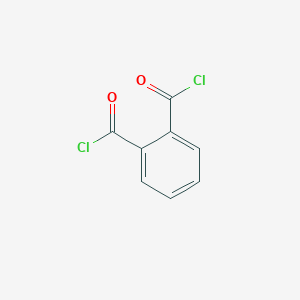

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole hydrochloride](/img/structure/B104879.png)